molecular formula C11H10ClN3O6 B11017601 (4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone

(4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone

Cat. No.: B11017601
M. Wt: 315.66 g/mol
InChI Key: OHJYIDJEXJGFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3,5-dinitrophenyl)(morpholino)methanone is a complex organic compound characterized by the presence of a chloro group, two nitro groups, and a morpholino group attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula

C11H10ClN3O6

Molecular Weight

315.66 g/mol

IUPAC Name

(4-chloro-3,5-dinitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H10ClN3O6/c12-10-8(14(17)18)5-7(6-9(10)15(19)20)11(16)13-1-3-21-4-2-13/h5-6H,1-4H2

InChI Key

OHJYIDJEXJGFKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dinitrophenyl)(morpholino)methanone typically involves multiple steps, starting with the nitration of a chlorobenzene derivative to introduce the nitro groupsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dinitrophenyl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3,5-dinitrophenyl)(morpholino)methanone has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dinitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro groups and the morpholino ring allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular processes by disrupting the normal function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3,5-dinitrophenyl)(morpholino)methanone is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.